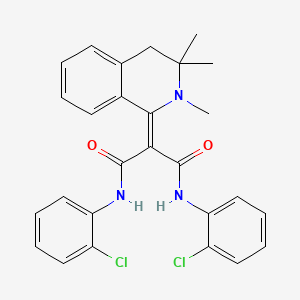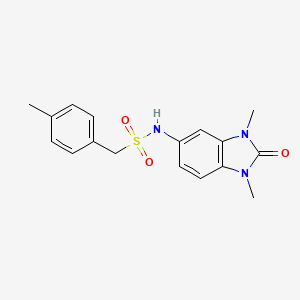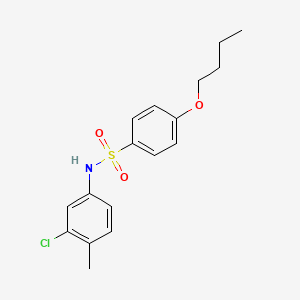![molecular formula C14H12BrNO4 B5070964 methyl {4-[(5-bromo-2-furoyl)amino]phenyl}acetate](/img/structure/B5070964.png)
methyl {4-[(5-bromo-2-furoyl)amino]phenyl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl {4-[(5-bromo-2-furoyl)amino]phenyl}acetate, also known as MFA, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. It has been found to have significant biochemical and physiological effects, making it an important compound for further investigation.
Mechanism of Action
The mechanism of action of methyl {4-[(5-bromo-2-furoyl)amino]phenyl}acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This inhibition can lead to a variety of effects, including anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
methyl {4-[(5-bromo-2-furoyl)amino]phenyl}acetate has been found to have significant biochemical and physiological effects. In vitro studies have shown that methyl {4-[(5-bromo-2-furoyl)amino]phenyl}acetate can inhibit the growth of cancer cells and reduce inflammation. In animal studies, methyl {4-[(5-bromo-2-furoyl)amino]phenyl}acetate has been found to have anti-tumor effects and to reduce the severity of inflammation in various tissues.
Advantages and Limitations for Lab Experiments
One advantage of using methyl {4-[(5-bromo-2-furoyl)amino]phenyl}acetate in lab experiments is its relatively low toxicity compared to other compounds with similar properties. However, methyl {4-[(5-bromo-2-furoyl)amino]phenyl}acetate can be difficult to synthesize and purify, which can limit its use in certain experiments. Additionally, the mechanism of action of methyl {4-[(5-bromo-2-furoyl)amino]phenyl}acetate is not fully understood, which can make it difficult to design experiments to study its effects.
Future Directions
There are many possible future directions for research on methyl {4-[(5-bromo-2-furoyl)amino]phenyl}acetate. One direction could be to further investigate its anti-inflammatory and anti-cancer properties in order to develop new drugs for the treatment of these conditions. Another direction could be to investigate its herbicidal properties in order to develop new herbicides for agriculture. Additionally, further research could be done to better understand the mechanism of action of methyl {4-[(5-bromo-2-furoyl)amino]phenyl}acetate and its effects on various signaling pathways in cells.
Synthesis Methods
Methyl {4-[(5-bromo-2-furoyl)amino]phenyl}acetate can be synthesized through a variety of methods, including the reaction of 5-bromo-2-furoic acid with 4-aminophenylacetic acid, followed by methylation of the resulting product. Another method involves the reaction of 5-bromo-2-furoic acid with 4-aminophenylacetyl chloride, followed by methylation of the resulting product.
Scientific Research Applications
Methyl {4-[(5-bromo-2-furoyl)amino]phenyl}acetate has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, methyl {4-[(5-bromo-2-furoyl)amino]phenyl}acetate has been found to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. In agriculture, methyl {4-[(5-bromo-2-furoyl)amino]phenyl}acetate has been found to have herbicidal properties, making it a potential candidate for the development of new herbicides. In environmental science, methyl {4-[(5-bromo-2-furoyl)amino]phenyl}acetate has been studied for its potential use as a water treatment agent.
properties
IUPAC Name |
methyl 2-[4-[(5-bromofuran-2-carbonyl)amino]phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO4/c1-19-13(17)8-9-2-4-10(5-3-9)16-14(18)11-6-7-12(15)20-11/h2-7H,8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPQELULDQJLRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl {4-[(5-bromo-2-furoyl)amino]phenyl}acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(4-allyl-2-methoxyphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5070885.png)
![N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide](/img/structure/B5070904.png)

![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-(3-pyridinyl)propanamide](/img/structure/B5070914.png)
![dimethyl [5-(methylamino)-2-phenyl-1,3-oxazol-4-yl]phosphonate](/img/structure/B5070920.png)
![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5070926.png)
![N-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5070935.png)
![4-[2-(4-fluorophenyl)-1-methylethyl]-2,6-dimethylmorpholine](/img/structure/B5070942.png)
![methyl 5-phenyl-2-{[(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5070949.png)
![4-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B5070955.png)


![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5070982.png)